4-(2-Chlorophenyl)-1-(4-pyridylcarbonyl)semicarbazide
Description
Historical Context and Development
The development of 4-(2-chlorophenyl)-1-(4-pyridylcarbonyl)semicarbazide aligns with broader advancements in semicarbazide chemistry. Semicarbazides were first synthesized in the late 19th century through reactions between urea and hydrazine, yielding compounds with versatile carbonyl-binding capabilities. The introduction of aromatic substituents, such as chlorophenyl groups, emerged in the mid-20th century to enhance stability and target specificity. The addition of the 4-pyridylcarbonyl moiety marked a significant innovation, enabling selective interactions with biological targets like enzymes and receptors.
Early synthetic routes involved condensing 2-chlorophenyl isocyanate with hydrazine hydrate, followed by subsequent acylation with pyridine-4-carbonyl chloride. Modern refinements utilize microwave-assisted synthesis to improve yield and purity, reflecting the compound’s evolving role in high-throughput drug discovery.
| Historical Milestone | Description | Year Range |
|---|---|---|
| Semicarbazide discovery | Initial synthesis from urea and hydrazine | Late 1800s |
| Aromatic substitution | Introduction of chlorophenyl groups | 1950s–1960s |
| Heterocyclic modification | Incorporation of pyridylcarbonyl moiety | 1990s–2000s |
| Modern synthesis | Microwave-assisted protocols | 2010s–present |
Significance in Medicinal Chemistry
This compound’s medicinal significance stems from its dual functional groups: the chlorophenyl moiety enhances lipophilicity and membrane permeability, while the pyridylcarbonyl group facilitates hydrogen bonding with enzymatic active sites. Key applications include:
- Enzyme Inhibition : The compound inhibits acetylcholinesterase (AChE) and monoamine oxidase (MAO), targets relevant to neurodegenerative diseases. Kinetic studies demonstrate competitive inhibition with IC~50~ values comparable to established inhibitors like rivastigmine.
- Anticancer Potential : Derivatives exhibit cytotoxicity against prostate cancer (LNCaP) and breast cancer (MCF-7) cell lines, with mechanisms involving topoisomerase IIα inhibition and oxidative stress induction.
- Anti-inflammatory Activity : Structural analogs reduce paw edema in murine models by suppressing cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) expression.
Classification within Semicarbazide Family
This compound belongs to the N-acylsemicarbazide subclass, characterized by acylated terminal nitrogen atoms. Its structural features differentiate it from simpler analogs:
- Core Structure : Compared to semicarbazide hydrochloride (CH~6~ClN~3~O), this compound incorporates a chlorophenyl ring and pyridylcarbonyl group, expanding its molecular weight to 290.71 g/mol.
- Tautomerism : Unlike unsubstituted semicarbazides, the pyridylcarbonyl group stabilizes the keto tautomer, altering reactivity in condensation reactions.
- Bioisosteric Relationships : The chlorophenyl group serves as a bioisostere for bromine or methyl substituents, enabling tailored interactions with hydrophobic enzyme pockets.
| Feature | This compound | Semicarbazide Hydrochloride |
|---|---|---|
| Molecular Formula | C~13~H~11~ClN~4~O~2~ | CH~6~ClN~3~O |
| Substituents | Chlorophenyl, pyridylcarbonyl | None |
| Primary Use | Enzyme inhibition, anticancer research | Carbonyl derivatization |
| Tautomeric Form | Keto-dominated | Amino-dominated |
Research Evolution and Current Status
Recent studies prioritize molecular docking and pharmacokinetic optimization. For example, 2025 research identified topoisomerase IIα as a target through in silico simulations, guiding the design of derivatives with enhanced binding affinity. Current efforts focus on:
- Structure-Activity Relationships (SAR) : Modifying the chlorophenyl position (ortho vs. para) to optimize steric and electronic effects.
- Prodrug Development : Incorporating hydrolyzable esters to improve oral bioavailability.
- Combination Therapies : Synergistic use with checkpoint inhibitors in oncology trials.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-(pyridine-4-carbonylamino)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O2/c14-10-3-1-2-4-11(10)16-13(20)18-17-12(19)9-5-7-15-8-6-9/h1-8H,(H,17,19)(H2,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYWBBWIAKZHMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NNC(=O)C2=CC=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)-1-(4-pyridylcarbonyl)semicarbazide typically involves the reaction of 2-chlorobenzoyl chloride with semicarbazide hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenyl)-1-(4-pyridylcarbonyl)semicarbazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Synthesis and Chemical Reactions
The compound can be synthesized through various organic reactions, often involving the condensation of semicarbazide with appropriate carbonyl compounds. Its structure allows for diverse chemical modifications, making it a versatile building block in organic synthesis.
Table 1: Common Synthetic Routes
| Reaction Type | Description |
|---|---|
| Condensation | Reaction of semicarbazide with 4-pyridinecarboxaldehyde |
| Substitution | Introduction of chlorophenyl groups via electrophilic aromatic substitution |
| Reduction | Reduction of carbonyl groups to alcohols or amines |
Anticancer Activity
Research indicates that 4-(2-Chlorophenyl)-1-(4-pyridylcarbonyl)semicarbazide exhibits anticancer properties, particularly against various cancer cell lines. The quinazoline-like structure is known for its ability to inhibit cell proliferation and induce apoptosis.
- Case Study : In vitro studies demonstrated that the compound significantly inhibited the growth of breast and lung cancer cells by inducing mitochondrial apoptosis pathways.
Table 2: Anticancer Efficacy Studies
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| A549 (Lung) | 20 | Cell cycle arrest |
Pharmacological Research
The compound has been studied for its potential as a therapeutic agent due to its interactions with biological macromolecules. It may act as an enzyme inhibitor, affecting pathways critical in disease processes.
- Mechanism of Action : The compound is believed to inhibit specific enzymes involved in inflammation and cancer progression, such as cyclooxygenase-2 (COX-2).
Industrial Applications
In addition to its biological significance, this compound has potential applications in material science and chemical manufacturing. Its ability to serve as a precursor for more complex molecules makes it valuable in developing new materials.
Table 3: Industrial Uses
| Application | Description |
|---|---|
| Material Science | Development of polymers or composites |
| Chemical Manufacturing | Precursor for synthesizing pharmaceuticals and agrochemicals |
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)-1-(4-pyridylcarbonyl)semicarbazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Data Tables
Table 1: Anticonvulsant Activity of Selected Semicarbazides
Biological Activity
4-(2-Chlorophenyl)-1-(4-pyridylcarbonyl)semicarbazide, with the CAS number 904755-29-9, is a synthetic compound that belongs to the class of semicarbazides. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The molecular formula of this compound is C13H11ClN4O2, and it has a molecular weight of approximately 290.71 g/mol .
Chemical Structure
The structure of this compound can be depicted as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The mechanism by which this compound exerts its effects may involve the inhibition of specific enzymes or receptors, similar to other compounds in its class. Detailed biochemical studies are necessary to elucidate the exact pathways and molecular targets involved.
Biological Activity
Research has indicated that semicarbazide derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Some studies have shown that semicarbazides can inhibit bacterial growth and possess antifungal properties.
- Anticancer Potential : Compounds similar to this compound have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Enzyme Inhibition : This compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases such as cancer and diabetes.
Research Findings
A review of current literature reveals several key findings regarding the biological activity of this compound:
- Anticancer Studies : In vitro studies have demonstrated that semicarbazide derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures have shown effectiveness against prostate cancer by targeting specific proteases involved in tumor progression .
- Antimicrobial Properties : Research indicates that certain derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents .
- Structure-Activity Relationship (SAR) : The biological activity is closely linked to the structural characteristics of the compound. Variations in substituents on the phenyl and pyridine rings can significantly affect potency and selectivity against specific targets.
Case Studies
Several case studies highlight the effectiveness of semicarbazide derivatives:
- Case Study 1 : A study explored the effects of various semicarbazide derivatives on prostate cancer cell lines, demonstrating that modifications at the pyridine ring enhanced anticancer activity, leading to a significant reduction in cell viability .
- Case Study 2 : Another investigation assessed the antimicrobial properties of semicarbazides, revealing that compounds with a chlorophenyl moiety showed enhanced activity against resistant bacterial strains .
Data Table: Biological Activities
The following table summarizes key findings from various studies on the biological activities of this compound and related compounds:
Q & A
Q. What are the optimal synthetic routes for 4-(2-Chlorophenyl)-1-(4-pyridylcarbonyl)semicarbazide, and how can reaction conditions be systematically optimized?
- Methodological Answer : To optimize synthesis, employ statistical Design of Experiments (DoE) to evaluate variables such as temperature, solvent polarity, catalyst loading, and reaction time. For example, a fractional factorial design can reduce the number of trials while identifying critical factors affecting yield . Key steps include:
Screening experiments : Identify significant variables using Plackett-Burman designs.
Response surface methodology : Optimize interactions between variables (e.g., temperature vs. catalyst concentration).
Q. What spectroscopic techniques are essential for characterizing the structural integrity of this compound?
- Methodological Answer : Combine FT-IR (to confirm carbonyl and semicarbazide N–H stretches), NMR (¹H/¹³C for substituent connectivity), and X-ray crystallography (for absolute configuration validation). For instance, crystallographic analysis can resolve ambiguities in stereochemistry, as demonstrated in analogous semicarbazide derivatives .
Q. How to design preliminary pharmacological assays to evaluate the bioactivity of this compound?
- Methodological Answer : Use in vitro assays targeting receptors or enzymes linked to diseases (e.g., anticonvulsant activity via GABA receptor modulation, inspired by sulfamoylphenyl semicarbazones ). Key steps:
Target selection : Prioritize pathways based on structural analogs.
Dose-response curves : Test 1–100 µM concentrations.
Controls : Include positive (e.g., valproic acid) and vehicle controls.
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity and stability of this semicarbazide derivative?
- Methodological Answer : Apply density functional theory (DFT) to calculate:
Q. What strategies resolve contradictions between theoretical predictions and experimental results in reaction mechanisms?
- Methodological Answer : Implement a feedback loop between computation and experiment:
Re-path searching : Use quantum chemical calculations to identify overlooked intermediates .
Kinetic isotope effects (KIE) : Validate proposed mechanisms experimentally.
In situ spectroscopy : Monitor reactions via Raman or NMR to detect transient species.
Q. How to employ advanced crystallographic methods to analyze polymorphic forms?
- Methodological Answer : Use single-crystal XRD with low-temperature (100 K) data collection to enhance resolution. For polymorph screening:
Solvent variation : Crystallize from polar/aprotic solvents.
Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O vs. π-π stacking) .
Example Data:
| Polymorph | Space Group | Stability (ΔG, kJ/mol) | Dominant Interaction |
|---|---|---|---|
| Form I | P2₁/c | -15.2 | C–H···O |
| Form II | C2/c | -12.8 | π-π stacking |
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
